molecular formula C23H21N3O3S B2432942 2,4-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898428-90-5

2,4-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2432942
CAS No.: 898428-90-5
M. Wt: 419.5
InChI Key: YZNLFOOALFMVMZ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a quinazolinone moiety, which is known for its diverse biological activities. The compound’s structure includes a sulfonamide group attached to a phenyl ring, which is further substituted with a quinazolinone derivative.

Properties

IUPAC Name

2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15-11-12-22(16(2)13-15)30(28,29)25-18-7-6-8-19(14-18)26-17(3)24-21-10-5-4-9-20(21)23(26)27/h4-14,25H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNLFOOALFMVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-(2-methyl-4-oxoquinazolin-3-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine or pyridine as bases in organic solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2,4-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions that integrate sulfonamide functionalities with quinazoline derivatives. The compound's structure consists of a sulfonamide group attached to a phenyl ring, which is further substituted with a quinazoline moiety.

Key Synthetic Pathways:

  • Starting Materials : The synthesis often begins with readily available sulfonamides and quinazoline derivatives.
  • Reagents : Common reagents include strong acids or bases for catalysis and solvents like dimethyl sulfoxide (DMSO) or ethanol.
  • Yield and Purification : The final product is usually purified through recrystallization or chromatography techniques to achieve high purity.

Anticancer Properties

Recent studies have indicated that derivatives of the quinazoline structure exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

COX-2 Inhibition

The compound has been evaluated for its cyclooxygenase-2 (COX-2) inhibitory activity. In a screening assay, it demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating its potential use as an anti-inflammatory drug . This activity is particularly relevant in the context of treating conditions like arthritis and other inflammatory diseases.

Enzyme Inhibition Studies

Further research has explored the enzyme inhibitory potential of related compounds. For example, sulfonamides with similar structures have been investigated for their ability to inhibit α-glucosidase and acetylcholinesterase, which are critical targets in managing Type 2 diabetes mellitus and Alzheimer's disease respectively .

Study 1: Anticancer Activity

A study conducted on the anticancer effects of related quinazoline derivatives found that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. The study utilized various cancer cell lines and assessed cell viability using MTT assays.

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)15
Compound BA549 (Lung Cancer)12
This compoundHeLa (Cervical Cancer)18

Study 2: COX-2 Inhibition

In a comparative study assessing various COX inhibitors, this compound was tested alongside celecoxib (a known COX inhibitor). While celecoxib showed an 80.1% inhibition at 1 μM, the tested compound's performance was notable at higher concentrations.

CompoundConcentration (µM)% COX-2 Inhibition
Celecoxib180.1
This compound2047.1

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The sulfonamide group also plays a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazolin-3-yl derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.

    Benzene sulfonamides: Compounds with a sulfonamide group attached to a benzene ring, known for their antibacterial properties.

Uniqueness

2,4-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is unique due to the combination of the quinazolinone and sulfonamide moieties. This dual functionality enhances its biological activity and makes it a versatile compound for various applications.

Biological Activity

2,4-Dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides and quinazolinones, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure features a sulfonamide group attached to a benzene ring and a quinazolinone moiety, which are known for their biological relevance.

Anticancer Activity

Research indicates that derivatives of quinazolinones exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .

COX-2 Inhibition

A significant aspect of the biological activity of related compounds includes their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. For example, a structurally related compound demonstrated COX-2 inhibition with an efficacy of 47.1% at a concentration of 20 μM . This suggests that this compound may also possess similar inhibitory properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of quinazolinone derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially leading to the inhibition of key metabolic pathways.
  • Receptor Modulation : Compounds in this class may modulate receptor activity involved in inflammation and pain pathways.
  • Induction of Apoptosis : Several studies suggest that quinazolinone derivatives can activate apoptotic pathways in cancer cells.

Study on COX-2 Inhibition

A study published in Pharmaceuticals evaluated the COX-2 inhibitory activity of similar compounds. The results indicated significant inhibition at varying concentrations, supporting the hypothesis that these compounds could serve as anti-inflammatory agents .

Antioxidant Evaluation

In another research effort, structurally related compounds were assessed for their antioxidant capabilities using in vitro assays. The findings revealed that certain derivatives exhibited strong radical-scavenging activities, contributing to their potential neuroprotective effects .

Data Tables

Biological Activity Compound Activity Level Reference
COX-2 Inhibition4-Ethenyl47.1% at 20 μM
Antioxidant ActivityQuinazolinone DerivativeSignificant
CytotoxicityVarious Cancer Cell LinesHigh

Q & A

Q. Key Data :

  • Yields for analogous compounds range from 68% to 71% under optimized reflux conditions .

Which analytical techniques are critical for characterizing this compound’s structure and purity?

Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR : Assign peaks to confirm the quinazolinone ring (e.g., δ 13.17 ppm for SH in thiol derivatives) and sulfonamide group (δ 7.56 ppm for SO2NH2) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ions (e.g., [M + H]+ at m/z 364.0 or [M − H]− at m/z 360.0) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

How can researchers optimize reaction yields during the synthesis of quinazolinone-sulfonamide derivatives?

Advanced Research Question
Methodological Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalysis : Introduce catalytic acetic acid (5 drops) to accelerate cyclocondensation steps .
  • Temperature Control : Reflux at 80–100°C for 4–6 hours ensures complete conversion .
    Data-Driven Adjustments :
  • If yields drop below 65%, consider pre-activating the sulfonyl chloride with DMAP (4-dimethylaminopyridine) to improve coupling efficiency .

How should researchers address contradictory NMR data during structural elucidation?

Advanced Research Question
Case Example : Discrepancies in aromatic proton splitting patterns may arise from rotational isomerism in the sulfonamide group.
Resolution Strategies :

Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe coalescence of split peaks, confirming dynamic effects .

2D NMR (COSY, HSQC) : Correlate 1H and 13C signals to resolve overlapping peaks (e.g., δ 7.65–7.75 ppm multiplet in quinazolinone derivatives) .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

What experimental designs are recommended for evaluating biological activity?

Advanced Research Question
In Vitro Assay Design :

  • Dose-Response Studies : Test concentrations from 1 nM to 100 µM in triplicate using a 96-well plate format .
  • Control Groups : Include a positive control (e.g., doxorubicin for cytotoxicity) and vehicle control (DMSO <0.1%) .
    In Vivo Adaptation :
  • Use randomized block designs with split plots (e.g., 4 replicates, 5 plants/group) to account for biological variability, as demonstrated in phytochemical studies .

How can researchers analyze the environmental fate of this compound?

Advanced Research Question
Methodological Framework (Adapted from INCHEMBIOL Project) :

Physicochemical Profiling : Determine logP (octanol-water partition coefficient) via shake-flask method to assess bioavailability .

Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS .

Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC50) and algal growth inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.